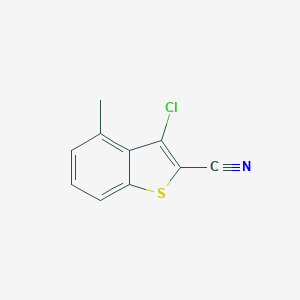

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H6ClNS and a molecular weight of 207.68 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with thiourea to form the corresponding benzothiophene derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has shown potential in developing drugs with anti-inflammatory, anti-cancer, and antimicrobial properties. Its unique structural features allow for modifications that enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer activities. For instance, studies have demonstrated that compounds derived from this compound can reduce the viability of cancer cell lines. In one study, a derivative was shown to decrease the viability of Caco-2 colorectal cancer cells by approximately 39.8% compared to untreated controls (p < 0.001) .

Material Science

Organic Semiconductors and OLEDs

The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials, enhancing the performance of electronic devices.

Biological Studies

Enzyme Interactions and Cellular Pathways

In biological research, this compound acts as a probe to study enzyme interactions and cellular pathways. It can modify key signaling proteins, influencing various cellular processes. The compound's ability to form covalent bonds with nucleophilic amino acid residues in proteins enhances its utility in biochemical assays .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory and anticancer drugs | Reduces viability in cancer cell lines (Caco-2) by ~39.8% |

| Material Science | Development of organic semiconductors and OLEDs | Enhances performance of electronic devices |

| Biological Studies | Probe for enzyme interactions | Modifies signaling proteins affecting cellular processes |

Mécanisme D'action

The mechanism of action of 3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-1-benzothiophene-2-carbonitrile

- 4-Methyl-1-benzothiophene-2-carbonitrile

- 3-Chloro-4-methyl-1-benzothiophene

Uniqueness

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore .

Activité Biologique

3-Chloro-4-methyl-1-benzothiophene-2-carbonitrile is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of cancer research and enzymatic interactions. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClN, with a molecular weight of approximately 195.62 g/mol. The compound features a benzothiophene core, characterized by:

- A chlorine atom at the 3-position

- A methyl group at the 4-position

- A carbonitrile group at the 2-position

This unique substitution pattern contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and inhibiting DNA repair mechanisms, thus promoting cell death in tumor cells.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, potentially influencing metabolic pathways significantly. Additionally, it may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and survival.

- Inhibition of Tyrosinase : Although primarily studied in other compounds, the structural motifs similar to those in this compound suggest potential inhibitory effects on tyrosinase, an enzyme important in melanin production .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Cancer Research : A study demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

- Drug Metabolism Studies : Investigations into its interaction with cytochrome P450 enzymes revealed that this compound could alter the pharmacokinetics of co-administered drugs, suggesting implications for drug-drug interactions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-6-methylbenzo[b]thiophene | Similar structure with a different methyl position | Affects reactivity due to different substitution |

| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | Carboxylic acid group instead of carbonitrile | Altered biological activity due to functional group |

| 3-Chloro-4-methylbenzo[b]thiophene | Lacks the carbonitrile group | Different reactivity profile compared to carbonitrile |

The unique combination of functional groups in this compound enhances its potential as a pharmacophore compared to its analogs.

Propriétés

IUPAC Name |

3-chloro-4-methyl-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNS/c1-6-3-2-4-7-9(6)10(11)8(5-12)13-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWQVRKDOHNZBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=C2Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.